

Structural Analysis of H-Lys-Tyr-OH Dipeptide: A Technical Guide

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Compound of Interest

Compound Name: *H-Lys-Tyr-OH TFA*

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Introduction

The dipeptide H-Lys-Tyr-OH, composed of a lysine and a tyrosine residue, is a molecule of interest in biochemical and pharmaceutical research. Understanding its three-dimensional structure is crucial for elucidating its biological function and for its potential application in drug design and development. This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of H-Lys-Tyr-OH, from its synthesis to its characterization by various spectroscopic techniques. The potential biological relevance of this dipeptide within the context of the Renin-Angiotensin System (RAS) is also explored.

While specific experimental structural data for H-Lys-Tyr-OH is not readily available in public databases, this guide outlines the established protocols and expected outcomes based on the known properties of its constituent amino acids and general principles of peptide analysis.

Table 1: General Properties of H-Lys-Tyr-OH

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₃ N ₃ O ₄	PubChem
Molecular Weight	309.36 g/mol	PubChem
Monoisotopic Mass	309.168856 g/mol	PubChem
Canonical SMILES	<chem>C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)N)O</chem>	PubChem
InChI Key	MYTOTTSMVMWVJN-STQMWFEEESA-N	PubChem

Synthesis and Purification

The chemical synthesis of H-Lys-Tyr-OH can be efficiently achieved using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support, simplifying the purification process at each step.

Experimental Protocol: Solid-Phase Peptide Synthesis of H-Lys-Tyr-OH

Materials:

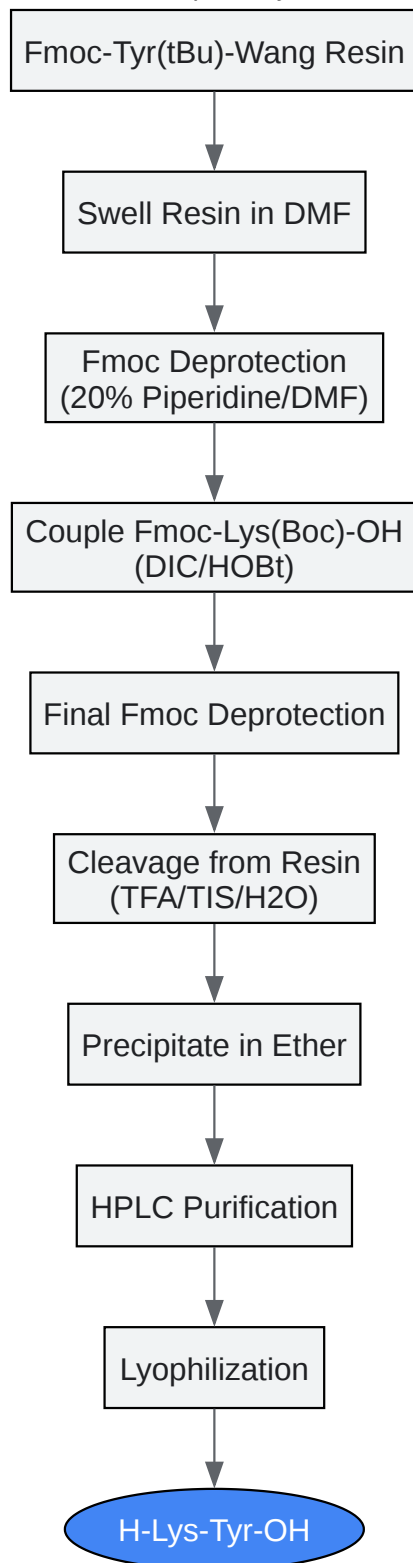
- Fmoc-Tyr(tBu)-Wang resin
- Fmoc-Lys(Boc)-OH
- N,N-Dimethylformamide (DMF)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- Trifluoroacetic acid (TFA)

- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- Diethyl ether
- High-performance liquid chromatography (HPLC) system
- Lyophilizer

Procedure:

- Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling: Activate Fmoc-Lys(Boc)-OH with DIC and HOBt in DMF and add it to the resin. Allow the coupling reaction to proceed for 2 hours. Wash the resin with DMF.
- Final Fmoc Deprotection: Remove the Fmoc group from the newly added lysine residue using 20% piperidine in DMF. Wash the resin with DMF and DCM.
- Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups (Boc and tBu) by treating the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours.
- Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether to remove scavengers.
- Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
- Lyophilization: Lyophilize the pure fractions to obtain H-Lys-Tyr-OH as a white powder.

Workflow for Solid-Phase Peptide Synthesis of H-Lys-Tyr-OH



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A simplified workflow for the synthesis of H-Lys-Tyr-OH.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and sequence of peptides. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly used for peptide analysis.

Expected Fragmentation Pattern

In MS/MS, the protonated dipeptide ($[M+H]^+$) is subjected to collision-induced dissociation (CID), which primarily cleaves the peptide bond. This results in the formation of b- and y-type fragment ions. The b-ions contain the N-terminus, while the y-ions contain the C-terminus.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Theoretical m/z Values for the Primary Fragment Ions of H-Lys-Tyr-OH

Ion Type	Sequence	Theoretical m/z
$[M+H]^+$	H-Lys-Tyr-OH	310.17
b ₁	Lys	129.10
y ₁	Tyr	182.08

Note: The theoretical m/z values are for the monoisotopic masses of the singly charged ions.

Experimental Protocol: ESI-MS/MS Analysis

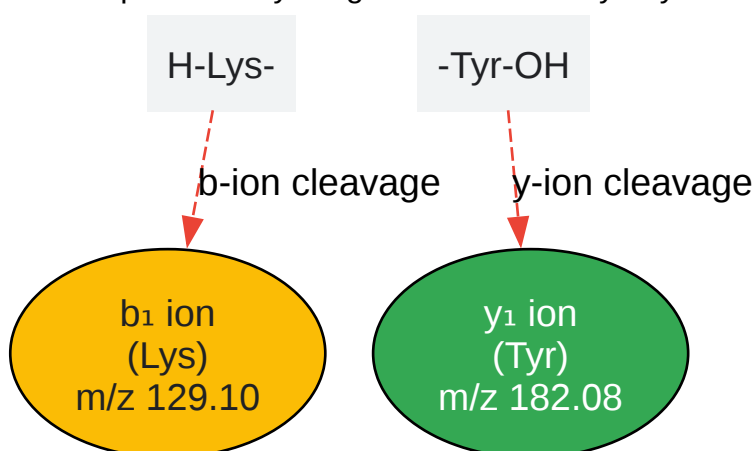
Materials:

- H-Lys-Tyr-OH sample
- Acetonitrile (ACN)
- Water (H₂O)
- Formic acid (FA)
- Electrospray ionization tandem mass spectrometer

Procedure:

- **Sample Preparation:** Dissolve the lyophilized H-Lys-Tyr-OH in a solution of 50% ACN/50% H₂O with 0.1% FA to a concentration of approximately 1 pmol/μL.
- **MS Analysis:** Infuse the sample into the ESI source. Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion at m/z 310.17.
- **MS/MS Analysis:** Select the precursor ion (m/z 310.17) for CID. Acquire the product ion spectrum to observe the b₁ and y₁ fragment ions at m/z 129.10 and 182.08, respectively.

Mass Spectrometry Fragmentation of H-Lys-Tyr-OH



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Expected fragmentation of H-Lys-Tyr-OH in MS/MS.

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to assign the proton (¹H) and carbon (¹³C) signals and to obtain conformational information.

Expected ¹H and ¹³C NMR Spectra

The ¹H NMR spectrum of H-Lys-Tyr-OH is expected to show distinct signals for the protons of the lysine and tyrosine residues. The aromatic protons of tyrosine will appear in the downfield

region (around 7 ppm), while the aliphatic protons of the lysine side chain will be in the upfield region. The α -protons of both residues will be in the range of 4-5 ppm.[4][5][6]

The ^{13}C NMR spectrum will show signals for all 15 carbon atoms. The carbonyl carbons will be in the most downfield region (around 170-180 ppm), followed by the aromatic carbons of tyrosine. The α -carbons and the aliphatic side-chain carbons will appear at higher fields.[7][8]

2D NMR for Structural Elucidation

2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential for assigning the proton signals.[9][10][11][12][13]

- COSY: Reveals correlations between protons that are coupled through-bond (typically over 2-3 bonds). This helps to identify adjacent protons within a residue.
- TOCSY: Shows correlations between all protons within a spin system, even if they are not directly coupled. This is particularly useful for identifying the complete spin systems of the lysine and tyrosine residues.

Experimental Protocol: NMR Analysis

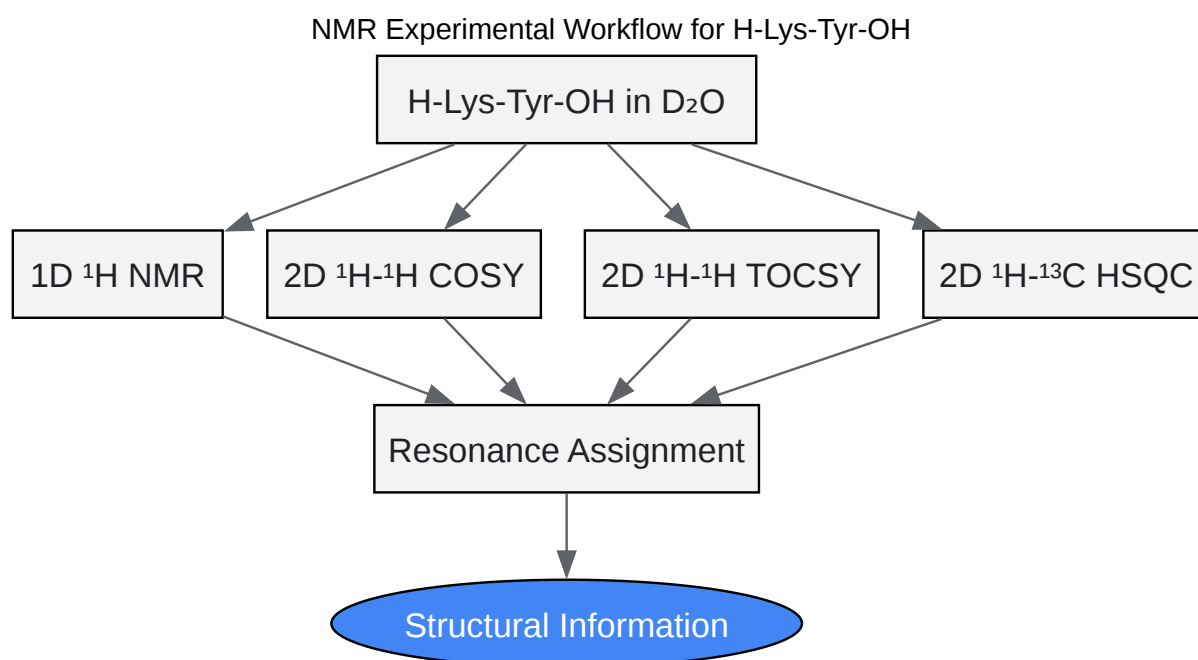
Materials:

- Lyophilized H-Lys-Tyr-OH
- Deuterated water (D_2O) or a mixture of $\text{H}_2\text{O}/\text{D}_2\text{O}$
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve 1-5 mg of H-Lys-Tyr-OH in 0.5 mL of D_2O . Adjust the pH to around 4-5 to slow down the exchange of amide protons with the solvent.
- 1D ^1H NMR: Acquire a 1D ^1H NMR spectrum to get an overview of the proton signals.
- 2D NMR:

- Acquire a 2D ^1H - ^1H COSY spectrum to identify scalar-coupled protons.
- Acquire a 2D ^1H - ^1H TOCSY spectrum to identify the complete spin systems of the lysine and tyrosine residues.
- Acquire a 2D ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.
- Data Analysis: Analyze the 2D spectra to assign all the ^1H and ^{13}C chemical shifts.



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A workflow for the structural elucidation of H-Lys-Tyr-OH by NMR.

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique used to study the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD can provide information about the presence of α -helices, β -sheets, and random coil structures.^{[14][15][16]}

For a small dipeptide like H-Lys-Tyr-OH, the far-UV CD spectrum (190-250 nm) is expected to be dominated by the peptide bond and the aromatic side chain of tyrosine. The spectrum will likely indicate a predominantly random coil conformation in aqueous solution.

Experimental Protocol: CD Spectroscopy

Materials:

- H-Lys-Tyr-OH sample
- Phosphate buffer
- CD spectropolarimeter

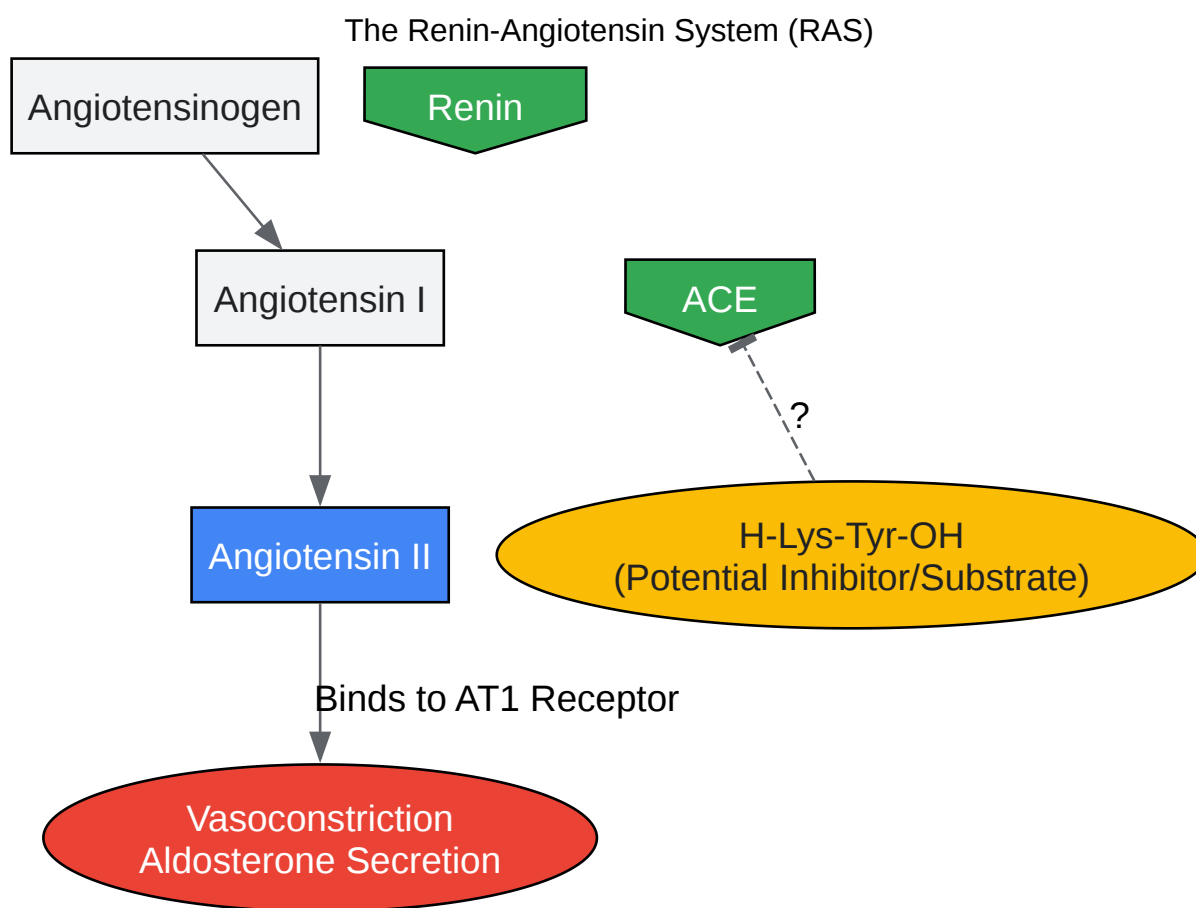
Procedure:

- **Sample Preparation:** Dissolve the dipeptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 0.1 mg/mL.
- **Data Acquisition:** Record the CD spectrum from 250 nm to 190 nm at a controlled temperature.
- **Data Analysis:** Analyze the spectrum to identify characteristic absorbances that indicate the secondary structure content.

Biological Context: The Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), which cleaves the dipeptide His-Leu from angiotensin I to produce the potent vasoconstrictor angiotensin II.^{[14][17][18][19]}

Given that ACE is a dipeptidyl carboxypeptidase, it is plausible that other dipeptides, including H-Lys-Tyr-OH, could act as substrates or inhibitors of this enzyme. The structural characteristics of H-Lys-Tyr-OH, particularly the presence of the aromatic tyrosine residue, may facilitate its binding to the active site of ACE. Further research is needed to investigate the potential interaction between H-Lys-Tyr-OH and ACE and to determine its effect on the RAS pathway.



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A simplified diagram of the Renin-Angiotensin System.

Conclusion

This technical guide has outlined the key methodologies for the comprehensive structural analysis of the dipeptide H-Lys-Tyr-OH. While specific experimental data for this molecule is limited in the public domain, the protocols and expected outcomes detailed herein provide a robust framework for researchers to characterize this and similar dipeptides. The combination of synthesis, mass spectrometry, NMR, and CD spectroscopy can provide a detailed understanding of the dipeptide's structure, which is essential for exploring its potential biological activities, such as its interaction with the Renin-Angiotensin System. Further investigation into the biological role of H-Lys-Tyr-OH is warranted to fully elucidate its physiological significance.

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